![molecular formula C15H19ClN2O4S B2755909 6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866142-57-6](/img/structure/B2755909.png)
6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
“6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide” is a chemical compound with the molecular formula C15H19ClN2O4S and a molecular weight of 358.84 . It’s used for research purposes .
Molecular Structure Analysis
The SMILES notation for this compound isCS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCC3
. This notation provides a way to represent the structure of the molecule in text format.
Scientific Research Applications
- Research suggests that this compound exhibits potential anticancer activity. It may interfere with cancer cell growth and proliferation by targeting specific cellular pathways .
- Researchers are investigating its ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases .
- Scientists are exploring whether this compound can protect neurons from damage caused by oxidative stress, neurodegenerative conditions, or traumatic brain injuries .
- Investigations are underway to determine if this compound can be developed into an effective antibacterial agent .
- Researchers are examining whether this compound can impact blood vessel function, blood pressure regulation, or other cardiovascular parameters .
- This compound might serve as a building block for designing novel polymers with specific properties, such as thermal stability, flame resistance, and mechanical strength .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Antibacterial Activity
Cardiovascular Applications
Materials Science and Polymers
Drug Delivery Systems
Future Directions
properties
IUPAC Name |
6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-23(20,21)18-9-14(15(19)17-11-4-2-3-5-11)22-13-7-6-10(16)8-12(13)18/h6-8,11,14H,2-5,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJZBICPTAKKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
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